Beta-Cortolone

Vue d'ensemble

Description

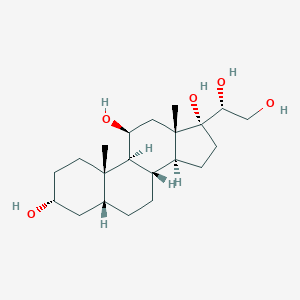

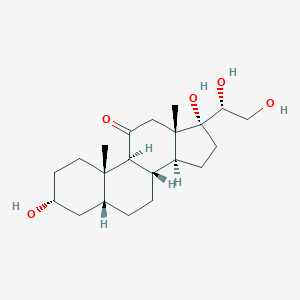

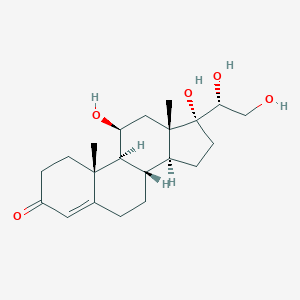

Beta-Cortolone is a metabolite of cortisol, a hormone that plays a significant role in the body's response to stress. The synthesis of Beta-Cortolone involves the addition of hydrogen atoms to cortisone, resulting in the formation of 3 alpha,17,20 beta,21-tetrahydroxy-5 beta-pregnan-11-one. This compound, along with its isomer cortolone, is a normal excretory product in humans .

Synthesis Analysis

The chemical synthesis of Beta-Cortolone and its glucuronidated metabolites has been described in detail. The process involves the reduction of cortisol to produce Beta-Cortolone and its isomers. The synthesized compounds include the C-3 beta-D-glucosiduronates of cortolone and Beta-Cortolone, which are characterized as free acids, methyl esters, and polyacetate methyl esters. These synthesized conjugates are significant as they represent normal excretory products found in human metabolism .

Molecular Structure Analysis

The molecular structure of Beta-Cortolone has not been directly studied in the provided papers. However, the structure of a related compound, betaxolol, has been analyzed using single crystal X-ray diffraction. Betaxolol's structure was determined from an ethanol:water solution, revealing two conformers in the unit cell. The study of betaxolol's structure, including bond lengths, angles, and dihedral differences, provides insights into the molecular geometry and electronic structure of similar compounds. The analysis of betaxolol's structure was further supported by natural bond orbital analysis, which described the energetic and spatial features of the occupied and vacant orbitals .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Beta-Cortolone. However, the synthesis of Beta-Cortolone itself is a chemical reaction resulting from the metabolic reduction of cortisol. The glucuronidation process, which attaches a glucuronic acid to Beta-Cortolone, is a key reaction in the formation of its excretory metabolites .

Physical and Chemical Properties Analysis

The physical and chemical properties of Beta-Cortolone are not explicitly discussed in the provided papers. However, the synthesis paper implies that the solubility and reactivity of Beta-Cortolone and its conjugates can be inferred from their characterization as free acids, methyl esters, and polyacetate methyl esters. These forms suggest that the compound has varying degrees of solubility and reactivity, which are important for its role as an excretory product. Additionally, the study of betaxolol's structure and orbital interactions provides a comparative basis for understanding the physical and chemical behavior of structurally related compounds like Beta-Cortolone.

Applications De Recherche Scientifique

1. Analytical Chemistry and Steroid Metabolite Quantification

Shakerdi et al. (2003) developed a novel procedure for quantitating urinary steroid metabolites when reference standards are unavailable. They demonstrated this by quantitating beta-cortolone urinary excretion rate against alternative standards, showing comparable results to those obtained with authentic beta-cortolone standards. This method can be widely applied for assays where authentic standards are not available but mass spectra are known or can be predicted (Shakerdi, Connell, Fraser, & Wallace, 2003).

2. Understanding Steroid Metabolism in Major Depression

Poór et al. (2004) conducted a study on urinary steroid metabolites in patients with unipolar recurrent major depression (URMD), finding significant decreases in beta-cortolone levels. This research contributes to our understanding of altered steroid metabolism in major depression, highlighting its potential role in stress sensitivity and the development of depression (Poór, Juricskay, Gáti, Osváth, & Tényi, 2004).

3. Advanced Diagnostic Techniques in Endocrinology

Cho et al. (2009) developed a liquid chromatography-triple quadrupole-mass spectrometry method for profiling 21 endogenous corticosteroids, including beta-cortolone, in urine. This method provides enhanced precision and accuracy in measuring corticosteroids and is essential for understanding corticosteroid metabolism in various disease states (Cho, Kim, Lee, Chung, & Choi, 2009).

4. Insights into Steroid Metabolism in Polycystic Ovary Syndrome

Tsilchorozidou, Honour, and Conway (2003) examined altered cortisol metabolism in women with polycystic ovary syndrome (PCOS), which included the study of beta-cortolone. They found differences in steroid metabolite excretion profiles, contributing to a better understanding of PCOS and its relationship with steroid metabolism (Tsilchorozidou, Honour, & Conway, 2003).

5. Understanding Gender Differences in Steroid Metabolism

Shamim et al. (2000) investigated gender differences in the urinary excretion rates of cortisol and androgen metabolites, including beta-cortolone. Their study highlighted significant differences between men and women in the excretion of these metabolites, suggesting the need for gender-related reference ranges in clinical assessments (Shamim, Yousufuddin, Bakhai, Coats, & Honour, 2000).

Propriétés

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCOSKURGJMQSG-AIEJOZITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318212 | |

| Record name | β-Cortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beta-Cortolone | |

CAS RN |

667-66-3 | |

| Record name | β-Cortolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC56997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | β-Cortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)